molecular formula C8H8F3N3O2 B040182 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine CAS No. 120940-43-4

1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine

Cat. No.: B040182
CAS No.: 120940-43-4
M. Wt: 235.16 g/mol
InChI Key: GBBAZCATUSUQOJ-UHFFFAOYSA-N
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Description

1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine is an organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, along with a hydrazine moiety

Preparation Methods

The synthesis of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with methylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized under specific conditions to form corresponding oxides.

Common reagents and conditions used in these reactions include hydrazine hydrate for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s stability and lipophilicity. These interactions can affect various biochemical pathways, making the compound useful in different applications.

Comparison with Similar Compounds

Similar compounds to 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine include:

    2-Methyl-1-nitro-4-(trifluoromethyl)benzene: Shares the nitro and trifluoromethyl groups but lacks the hydrazine moiety.

    1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine: Contains a piperazine ring instead of the hydrazine moiety.

Properties

IUPAC Name

1-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O2/c1-13(12)6-3-2-5(8(9,10)11)4-7(6)14(15)16/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBAZCATUSUQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379553
Record name 1-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120940-43-4
Record name 1-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 120940-43-4
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